5-(4-Fluorobenzylidene)rhodanine
Overview
Description
5-(4-Fluorobenzylidene)rhodanine is a compound with the molecular formula C10H6FNOS2 . It is a type of rhodanine derivative, which are known to exhibit diverse biological properties, including anticancer, antibacterial, and anti-mycobacterial activities .
Synthesis Analysis
Rhodanine derivatives, including this compound, have been synthesized and evaluated for their inhibitory activity against various isoforms of carbonic anhydrase . The synthesis process involves the reaction of rhodanine with different benzaldehyde derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group attached to a rhodanine core . The compound has a molecular weight of 239.3 g/mol .Chemical Reactions Analysis
Rhodanine derivatives, including this compound, have been found to exhibit good inhibitory activity against the cytosolic isoform human carbonic anhydrase (hCA) II and tumor-associated hCA IX .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.3 g/mol and a computed XLogP3-AA value of 2.9 . The compound has one hydrogen bond donor .Scientific Research Applications
1. Colorimetric Determination of Platinum
5-(p-Dimethylaminobenzylidene)-rhodanine is used for the colorimetric determination of platinum, allowing for the measurement of platinum concentrations in the presence of other platinum metals, except rhodium. This method is sensitive to low concentrations of platinum, highlighting the compound's application in analytical chemistry (Piercy & Ryan, 1963).
2. Complex Formation with Mercury(II)
The interaction of derivatives of 5-(4-dimethylaminobenzylidene)rhodanine with methyl- and phenylmercury(II) acetate has been studied. These complexes are characterized by IR, NMR spectroscopy, and X-ray diffractometry, demonstrating the compound's utility in the study of metal-ligand interactions (Casas et al., 2001).
3. Biological Activity Enhancement
Research aimed at enhancing the biological activity of rhodanine drugs led to the development of novel fluorine-substituted rhodanines. These compounds have been evaluated for their effectiveness as enzymatic probes for cellobiase activity and as inhibitors of tumor cell growth (Makki et al., 2019).
4. Intramolecular Charge Transfer Studies
5-(p-Dimethylaminobenzylidene) rhodanine has been investigated for its intramolecular charge transfer properties and potential non-linear optical (NLO) applications. This underscores the compound's relevance in materials science and photonics (Ray et al., 2008).
5. Corrosion Inhibition
The ability of 5-(4-Dimethylaminobenzylidene)rhodanine to inhibit corrosion in mild steel has been demonstrated, especially in acidic environments. This application is significant in the field of materials science and engineering (Solmaz, 2014).
6. Spectrophotometric Metal Determination
The compound has been used in the spectrophotometric determination of copper and manganese, indicating its utility in trace metal analysis (Ojeka & Iyun, 2004).
Mechanism of Action
- Inhibition of ALR2 by 5-(4-Fluorobenzylidene)rhodanine disrupts this pathway and mitigates complications .
- It reduces hyperglycemia-induced damage to organs such as the eyes, kidneys, nerves, heart, and blood vessels .
Target of Action:
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Biochemical Analysis
Biochemical Properties
5-(4-Fluorobenzylidene)rhodanine interacts with the fluorogen-activating protein FAST . The interaction of these two components leads to the formation of a complex with bright fluorescence .
Cellular Effects
The cellular effects of this compound are primarily observed through its interaction with FAST. This interaction leads to the formation of a fluorescent complex, which can be used in fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the fluorogen-activating protein FAST. This interaction leads to the formation of a fluorescent complex, which can be used in fluorescence microscopy .
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQSIQMDZUHKF-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-93-7 | |
Record name | Rhodanine, 5-(4-fluorobenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Fluorobenzylidene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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